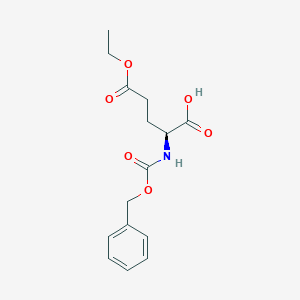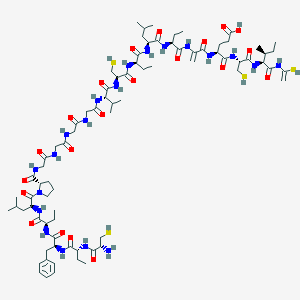
3-Brom-1H-indazol-5-carbonitril
Übersicht
Beschreibung
Inhibitory Effects of Indazole Derivatives
The study of indazole derivatives has shown that certain substitutions on the indazole ring can significantly affect their biological activity. Specifically, 1H-indazole-7-carbonitrile has demonstrated potent inhibitory effects on nitric oxide synthases (NOS), with a particular preference for constitutive NOS over inducible NOS. The introduction of a bromine atom at the 3-position of the indazole ring, as in 3-bromo-1H-indazole-5-carbonitrile, has been found to enhance the inhibitory effects by tenfold. This suggests that the bromine substitution plays a critical role in the compound's interaction with the active site of NOS, as supported by X-ray structures .
Synthesis and Reactivity of Bromoisothiazole Carbonitriles
While not directly related to 3-bromo-1H-indazole-5-carbonitrile, studies on the reactivity of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines have provided insights into the behavior of brominated heterocycles. These compounds typically yield amino-substituted derivatives, although the reaction can vary depending on the nucleophilicity of the amine. The mechanisms of these transformations have been discussed, offering a foundation for understanding the reactivity of similar brominated heterocycles .
Regioselective Hydrodehalogenation
The regioselective hydrodehalogenation of dihaloisothiazoles to monohalogenated isothiazoles, such as 3-bromoisothiazole-4-carbonitrile, has been achieved with high yields. This process involves the use of metal dust and formic acid, and it has been shown that the reaction can proceed with retention of the bromine atom at the 3-position. The resulting 3-bromoisothiazole compounds have been further reacted with cyclic dialkylamines, leading to unexpected products, which underscores the complexity of reactions involving brominated heterocycles .
Structural Analysis of Brominated Indazole Derivatives
The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been determined through X-ray diffraction. This study provides detailed information on the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the physical properties of brominated indazole derivatives. Although this compound is not 3-bromo-1H-indazole-5-carbonitrile, the structural analysis can offer valuable insights into the potential molecular geometry and interactions of the latter .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Lagerung
“3-Brom-1H-indazol-5-carbonitril” ist eine chemische Verbindung mit der CAS-Nummer: 395101-67-4 und einem Molekulargewicht von 222,04 . Es ist ein cremefarbener bis hellroter bis brauner Feststoff .
Synthese von Indazolen
Indazolhaltige heterocyclische Verbindungen haben eine Vielzahl von medizinischen Anwendungen . Die Verbindung “this compound” könnte potenziell bei der Synthese dieser Indazole verwendet werden . Zu den jüngsten synthetischen Strategien gehören Übergangsmetall-katalysierte Reaktionen, Reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen durch die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .
Medizinische Anwendungen
Es wurde festgestellt, dass Indazolhaltige Verbindungen antihypertensive, krebshemmende, Antidepressiva, entzündungshemmende und antibakterielle Eigenschaften besitzen . Während die spezifische Forschung zu “this compound” begrenzt ist, ist es möglich, dass diese Verbindung bei der Entwicklung von Arzneimitteln mit diesen Eigenschaften eingesetzt werden könnte.
Inhibitor der Phosphoinositid-3-Kinase δ
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-bromo-1H-indazole-5-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The indazole scaffold, which is part of the compound’s structure, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
It is known to inhibit the nadph oxidase activity of nnos . This inhibition likely results in a decrease in the production of NO, which can affect various cellular processes.
Biochemical Pathways
The biochemical pathways affected by 3-bromo-1H-indazole-5-carbonitrile are likely related to its inhibition of NOS. By reducing NO production, it can influence pathways that rely on NO as a signaling molecule. NO is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
3-bromo-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZCDQLDZQYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624024 | |
| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395101-67-4 | |
| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)








